molecular formula C8H4F4O3 B011859 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 103467-50-1

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B011859
CAS No.: 103467-50-1
M. Wt: 224.11 g/mol
InChI Key: QMCVHTQWRXVSMQ-UHFFFAOYSA-N
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Description

Azlocillin sodium salt is a semisynthetic penicillin antibiotic derived from ampicillin. It belongs to the acylureido penicillin class and exhibits a broad spectrum of antibacterial activity. Azlocillin sodium salt is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa, and also shows activity against certain Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azlocillin sodium salt involves the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . The reaction conditions typically include maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, azlocillin sodium salt is produced by subjecting azlocillin acid to a salt-forming reaction, followed by freeze-drying to obtain a stable, high-purity product. The process involves preparing a sodium salt-forming agent solution, cooling the azlocillin acid solution, and adding the sodium salt-forming agent under controlled conditions. The resulting solution is then filtered, degermed, and freeze-dried to produce azlocillin sodium salt .

Chemical Reactions Analysis

Types of Reactions

Azlocillin sodium salt undergoes various chemical reactions, including:

    Oxidation: Azlocillin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the azlocillin molecule.

    Substitution: Azlocillin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azlocillin derivatives, while reduction can produce reduced forms of azlocillin.

Scientific Research Applications

Azlocillin sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Azlocillin sodium salt exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins. Azlocillin may also interfere with autolysin inhibitors, enhancing its bactericidal activity .

Comparison with Similar Compounds

Azlocillin sodium salt is similar to other acylureido penicillins such as mezlocillin and piperacillin. it exhibits a broader spectrum of activity and greater in vitro potency compared to carboxy penicillins. The unique structural features of azlocillin contribute to its enhanced antibacterial activity against a wide range of bacteria .

List of Similar Compounds

  • Mezlocillin
  • Piperacillin
  • Carbenicillin
  • Ticarcillin

Azlocillin sodium salt stands out due to its effectiveness against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and enterococci, making it a valuable antibiotic in clinical and research settings .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCVHTQWRXVSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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